molecular formula C20H17ClN4O2S B11377238 2-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

2-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11377238
M. Wt: 412.9 g/mol
InChI Key: FGQINJDWNJQNAA-UHFFFAOYSA-N
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Description

    Compound Name: 2-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

    Chemical Formula: C₁₁H₁₀ClN₃OS

    Molecular Weight: 267.73 g/mol

    Description: This compound is a thiazole derivative with a benzamide moiety. It contains a chloro-substituted phenyl ring and a 1,3,4-thiadiazole ring fused to a pyrrolidinone ring.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the reaction of 2-chloro-6-methylbenzonitrile with thiosemicarbazide to form the corresponding thiosemicarbazide derivative. Subsequent cyclization with chloroacetyl chloride leads to the formation of the 1,3,4-thiadiazole ring. Finally, amidation with benzoyl chloride yields the target compound.

      Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or dichloromethane) with appropriate catalysts.

      Industrial Production: The industrial-scale production methods may involve modifications for efficiency and scalability, but the core synthetic steps remain similar.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

  • Mechanism of Action

      Molecular Targets: The compound likely interacts with specific cellular proteins, affecting signaling pathways.

      Pathways Involved: Further research is needed to elucidate the precise mechanism of action.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H17ClN4O2S

    Molecular Weight

    412.9 g/mol

    IUPAC Name

    2-chloro-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

    InChI

    InChI=1S/C20H17ClN4O2S/c1-12-6-2-5-9-16(12)25-11-13(10-17(25)26)19-23-24-20(28-19)22-18(27)14-7-3-4-8-15(14)21/h2-9,13H,10-11H2,1H3,(H,22,24,27)

    InChI Key

    FGQINJDWNJQNAA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl

    Origin of Product

    United States

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